methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate
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Overview
Description
Methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate is a complex organic compound with a pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate typically involves the reaction of a pyrazole derivative with a methylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]propanoate
- Ethyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate
Uniqueness
Methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate is unique due to its specific structural configuration and the presence of trifluoromethyl and pyrazole groups
Properties
IUPAC Name |
methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O3/c1-15-8(17)5(3-13-4-6(16)18-2)7(14-15)9(10,11)12/h3,13H,4H2,1-2H3/b5-3- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVKINWKQUTXTQ-HYXAFXHYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNCC(=O)OC)C(=N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\NCC(=O)OC)/C(=N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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